molecular formula C20H17N3 B2496690 2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile CAS No. 109929-60-4

2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile

Cat. No.: B2496690
CAS No.: 109929-60-4
M. Wt: 299.377
InChI Key: WORRCQSKDYSZCX-UHFFFAOYSA-N
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Description

2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile is an organic compound with the molecular formula C20H17N3 and a molecular weight of 299.37 g/mol It is characterized by the presence of two phenyl groups, a pyrazine ring, and a butanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile typically involves multi-step organic reactions. One common method includes the reaction of pyrazine derivatives with phenyl-substituted butanenitriles under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diphenyl-2-(pyridin-2-yl)butanenitrile
  • 2,4-Diphenyl-2-(quinolin-2-yl)butanenitrile
  • 2,4-Diphenyl-2-(pyrimidin-2-yl)butanenitrile

Uniqueness

2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2,4-diphenyl-2-pyrazin-2-ylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3/c21-16-20(18-9-5-2-6-10-18,19-15-22-13-14-23-19)12-11-17-7-3-1-4-8-17/h1-10,13-15H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORRCQSKDYSZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C#N)(C2=CC=CC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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